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molecular formula C17H16N2 B014777 1-Benzhydrylazetidine-3-carbonitrile CAS No. 36476-86-5

1-Benzhydrylazetidine-3-carbonitrile

Cat. No. B014777
M. Wt: 248.32 g/mol
InChI Key: IXMOEAHDRKNAAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07790885B2

Procedure details

Water (7.2 ml) and sodium cyanate (3.48 g) were added to a solution of 1-benzhydryl-3-(methanesulfonyloxy)azetidine (7.52 g) in N,N-dimethylformamide (60 ml), followed by stirring at 65° C. for 9 hours. Water, sodium carbonate and ethyl acetate were added to the reaction mixture, which was partitioned. The aqueous layer was extracted with ethyl acetate. The organic layer was collected, washed with brine, and dried over anhydrous sodium sulfate. This was concentrated under reduced pressure, and the resultant crystals were suspended by addition of diethyl ether (10 ml). The crystals were collected by filtration, and washed with diethyl ether. This was dried under aeration to give the title compound (5.43 g, 92.3%) as pale yellow crystals.
Name
Quantity
7.2 mL
Type
reactant
Reaction Step One
Name
sodium cyanate
Quantity
3.48 g
Type
reactant
Reaction Step One
Quantity
7.52 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
92.3%

Identifiers

REACTION_CXSMILES
O.[O-][C:3]#[N:4].[Na+].[CH:6]([N:19]1[CH2:22][CH:21](OS(C)(=O)=O)[CH2:20]1)([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C(=O)([O-])[O-].[Na+].[Na+]>CN(C)C=O.C(OCC)(=O)C>[CH:6]([N:19]1[CH2:22][CH:21]([C:3]#[N:4])[CH2:20]1)([C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1)[C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
7.2 mL
Type
reactant
Smiles
O
Name
sodium cyanate
Quantity
3.48 g
Type
reactant
Smiles
[O-]C#N.[Na+]
Name
Quantity
7.52 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)OS(=O)(=O)C
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
by stirring at 65° C. for 9 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was partitioned
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
This was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the resultant crystals were suspended by addition of diethyl ether (10 ml)
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
This was dried under aeration

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 5.43 g
YIELD: PERCENTYIELD 92.3%
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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